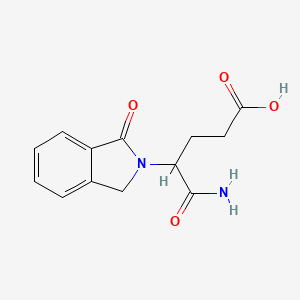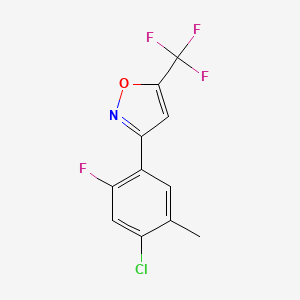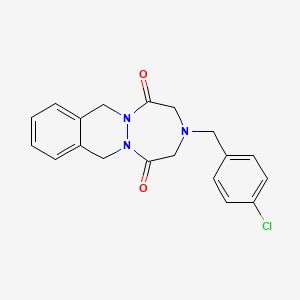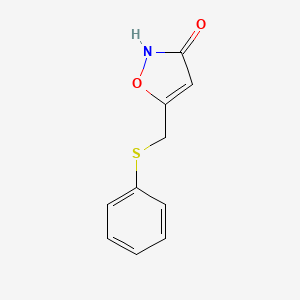
6,8-Dibromoquinolin-5-ol hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,8-Dibromoquinolin-5-ol hydrobromide is a chemical compound with the molecular formula C9H6Br3NO It is a derivative of quinoline, a heterocyclic aromatic organic compound This compound is known for its unique brominated structure, which imparts specific chemical and biological properties
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Dibromoquinolin-5-ol hydrobromide typically involves the bromination of 8-hydroxyquinoline. The process begins with the dissolution of 8-hydroxyquinoline in water, followed by the addition of bromine and aqueous hydrobromide. The reaction mixture is maintained at a controlled temperature to ensure optimal yield. The product, this compound, is then isolated through filtration and drying .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes using larger reaction vessels, automated bromine addition systems, and advanced purification techniques to ensure high purity and yield.
化学反应分析
Types of Reactions: 6,8-Dibromoquinolin-5-ol hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation or reduction, leading to the formation of different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, which can replace the bromine atoms.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quinoline derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of quinoline N-oxides or reduced quinoline derivatives .
科学研究应用
6,8-Dibromoquinolin-5-ol hydrobromide has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis to create novel quinoline derivatives.
Biology: The compound’s brominated structure makes it a useful tool in studying biological processes and interactions.
Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent due to its structural similarity to other bioactive quinoline derivatives.
Industry: It can be used in the development of new materials, dyes, and catalysts.
作用机制
The exact mechanism of action of 6,8-Dibromoquinolin-5-ol hydrobromide is not fully understood. it is believed to interact with various molecular targets and pathways due to its quinoline core. Quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . This mechanism suggests potential antimicrobial and anticancer properties.
相似化合物的比较
5,7-Dibromo-8-hydroxyquinoline: Another brominated quinoline derivative with similar chemical properties.
8-Hydroxyquinoline: The parent compound from which 6,8-Dibromoquinolin-5-ol hydrobromide is derived.
5-Bromo-8-hydroxyquinoline: A mono-brominated derivative with distinct chemical and biological properties.
Uniqueness: this compound is unique due to its specific bromination pattern, which imparts distinct reactivity and potential biological activity. Its dual bromination at positions 6 and 8 of the quinoline ring differentiates it from other similar compounds and may contribute to its unique applications in research and industry .
属性
CAS 编号 |
188594-91-4 |
|---|---|
分子式 |
C9H6Br3NO |
分子量 |
383.86 g/mol |
IUPAC 名称 |
6,8-dibromoquinolin-5-ol;hydrobromide |
InChI |
InChI=1S/C9H5Br2NO.BrH/c10-6-4-7(11)9(13)5-2-1-3-12-8(5)6;/h1-4,13H;1H |
InChI 键 |
BWEJWGSKQGYGEX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=CC(=C2O)Br)Br)N=C1.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6,8-Dimethyl-2,3-dihydroimidazo[1,2-a]pyrimidin-7(8H)-one](/img/structure/B12913402.png)





![4-Chloro-2-methyl-6-phenylimidazo[1,5-a]pyrimidine](/img/structure/B12913444.png)
![2-Amino-5-(3-{[4-(6-chloro-5-oxohexyl)phenyl]amino}propyl)-6-methylpyrimidin-4(1h)-one](/img/structure/B12913452.png)

![4-Bromo-2-ethyl-5-[(4-methylphenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B12913462.png)

![3-[(4-Fluorophenyl)methyl]-2-sulfanylidenetetrahydropyrimidin-4(1H)-one](/img/structure/B12913477.png)
